molecular formula C20H11Br2N3O3 B11558090 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(4-bromophenyl)-1,3-benzoxazol-6-amine

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(4-bromophenyl)-1,3-benzoxazol-6-amine

Cat. No.: B11558090
M. Wt: 501.1 g/mol
InChI Key: YIOODLBXSFRCQE-UHFFFAOYSA-N
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Description

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(4-bromophenyl)-1,3-benzoxazol-6-amine is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(4-bromophenyl)-1,3-benzoxazol-6-amine typically involves a multi-step process. One common method includes the following steps:

    Bromination: The bromination of the aromatic ring is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Condensation: The final step involves the condensation of the brominated and nitrated aromatic compound with 2-(4-bromophenyl)-1,3-benzoxazole-6-amine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(4-bromophenyl)-1,3-benzoxazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate, or other bases.

    Condensation: Aldehydes or ketones, basic conditions.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Condensation: Formation of Schiff bases or other condensation products.

Scientific Research Applications

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(4-bromophenyl)-1,3-benzoxazol-6-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(4-bromophenyl)-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and nitro groups allows the compound to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4-bromophenyl)methylidene]-2-(4-bromophenyl)-1,3-benzoxazol-6-amine
  • N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-chlorophenyl)-1,3-benzoxazol-6-amine
  • N-[(E)-(4-fluoro-3-nitrophenyl)methylidene]-2-(4-fluorophenyl)-1,3-benzoxazol-6-amine

Uniqueness

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(4-bromophenyl)-1,3-benzoxazol-6-amine is unique due to the presence of both bromine and nitro groups, which impart distinct chemical reactivity and potential biological activities. Compared to similar compounds with different halogen substituents, this compound may exhibit different physicochemical properties and biological effects, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C20H11Br2N3O3

Molecular Weight

501.1 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)-N-[2-(4-bromophenyl)-1,3-benzoxazol-6-yl]methanimine

InChI

InChI=1S/C20H11Br2N3O3/c21-14-4-2-13(3-5-14)20-24-17-8-6-15(10-19(17)28-20)23-11-12-1-7-16(22)18(9-12)25(26)27/h1-11H

InChI Key

YIOODLBXSFRCQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-])Br

Origin of Product

United States

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